molecular formula C10H14N2O2 B1199873 n-(2-aminoethyl)-2-methoxybenzamide CAS No. 53673-10-2

n-(2-aminoethyl)-2-methoxybenzamide

Cat. No.: B1199873
CAS No.: 53673-10-2
M. Wt: 194.23 g/mol
InChI Key: ANBVTCVUPAJQLV-UHFFFAOYSA-N
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Description

n-(2-aminoethyl)-2-methoxybenzamide is an organic compound that features an amide functional group attached to an anisole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-aminoethyl)-2-methoxybenzamide typically involves the reaction of 2-anisoyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of ethylenediamine attacks the carbonyl carbon of 2-anisoyl chloride, forming the desired amide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

n-(2-aminoethyl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

n-(2-aminoethyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes and has applications in materials science.

    N-(2-Aminoethyl)-1-aziridineethanamine: Investigated for its potential as an ACE2 inhibitor for cardiovascular diseases and SARS.

Uniqueness

n-(2-aminoethyl)-2-methoxybenzamide is unique due to its specific structural features, such as the presence of an anisole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-aminoethyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBVTCVUPAJQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201914
Record name N-(2-Aminoethyl)-2-anisamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53673-10-2
Record name N-(2-Aminoethyl)-2-anisamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053673102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-2-anisamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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